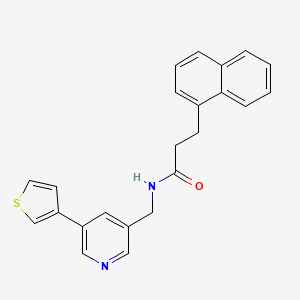

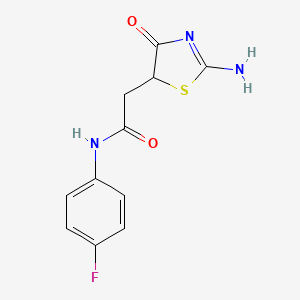

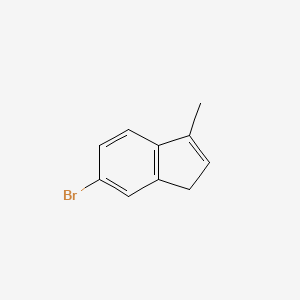

![molecular formula C25H23N3O4S2 B2405673 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide CAS No. 1795441-12-1](/img/structure/B2405673.png)

2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several structural motifs that are common in organic chemistry. The benzo[d][1,3]dioxol-5-ylmethyl group is a common motif in organic chemistry, often found in compounds with biological activity . The thieno[3,2-d]pyrimidin-2-ylthio group is a heterocyclic compound containing sulfur and nitrogen. The N-mesitylacetamide part refers to an acetamide group attached to a mesityl group, which is a common motif in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The presence of the sulfur and nitrogen atoms in the thieno[3,2-d]pyrimidin-2-ylthio group would likely result in a non-planar structure .Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly how this compound would react. The presence of the amide group suggests that it might undergo reactions such as hydrolysis or condensation. The sulfur and nitrogen atoms might also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence of the various functional groups and the overall structure of the molecule .科学的研究の応用

Thymidylate Synthase Inhibition for Antitumor Activity

Compounds synthesized from the thieno[2,3-d]pyrimidine scaffold, including classical and nonclassical 2-amino-4-oxo-6-substituted derivatives, have been investigated for their potential as thymidylate synthase (TS) inhibitors. These compounds are part of a broader search for antitumor agents. For instance, a series of nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were designed and synthesized, with one classical analog showing inhibitory activity against human recombinant TS at a concentration that suggests potential antitumor applications (Gangjee, Qiu, & Kisliuk, 2004).

Dual Inhibition of DHFR and TS

Another aspect of thieno[2,3-d]pyrimidine compounds involves their dual inhibitory activity against dihydrofolate reductase (DHFR) and TS. This dual action is critical because it targets two enzymes essential for DNA synthesis and repair, providing a two-pronged approach to impeding cancer cell growth. For example, certain compounds have been synthesized and evaluated as dual DHFR-TS inhibitors, demonstrating significant antitumor potential and highlighting the versatility of the thieno[2,3-d]pyrimidine scaffold in developing multifunctional antitumor agents (Gangjee, Lin, Kisliuk, & McGuire, 2005).

作用機序

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific target identification. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. Compounds with similar structures have been reported to exhibit anticancer activities , suggesting potential involvement in pathways related to cell proliferation and apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Compounds with similar structures have shown potent growth inhibition properties with ic50 values generally below 5 μm against certain cancer cell lines , indicating potential cytotoxic effects.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S2/c1-14-8-15(2)22(16(3)9-14)27-21(29)12-34-25-26-18-6-7-33-23(18)24(30)28(25)11-17-4-5-19-20(10-17)32-13-31-19/h4-10H,11-13H2,1-3H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIKGZQFCWXSFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)SC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

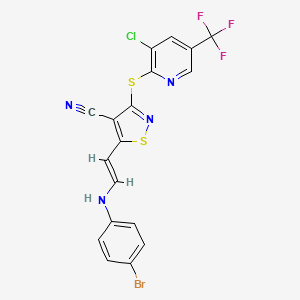

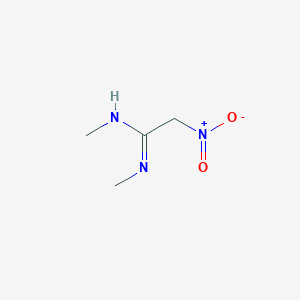

![N1-(3-morpholinopropyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2405591.png)

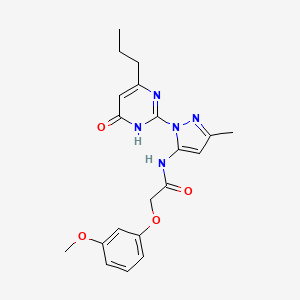

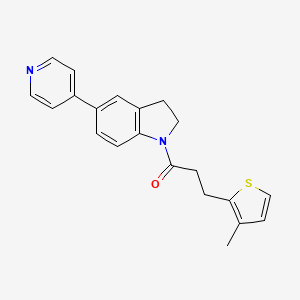

![4-methoxy-N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2405592.png)

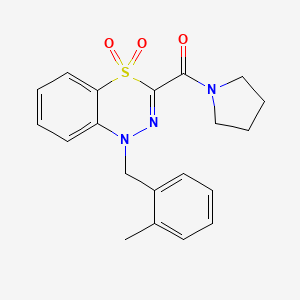

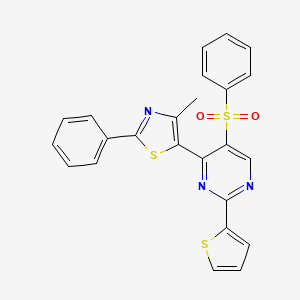

![methyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2405593.png)

![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)

![(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405613.png)